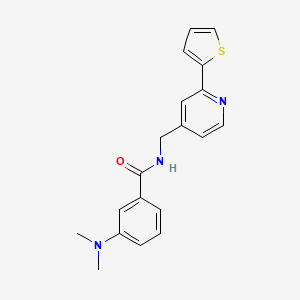

3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-22(2)16-6-3-5-15(12-16)19(23)21-13-14-8-9-20-17(11-14)18-7-4-10-24-18/h3-12H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZBIJRZZAJDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dimethylamino group, a thiophene ring, and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is . The compound contains:

- A dimethylamino group that enhances solubility and biological interaction.

- A thiophene ring which is known for its role in various bioactive compounds.

- A pyridine moiety that often contributes to the pharmacological profile of drugs.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exhibit significant biological activities, particularly in cancer therapy and antimicrobial applications. The following sections detail these activities.

Anticancer Activity

Research has shown that derivatives of this compound can inhibit various kinases involved in cancer progression. For instance, studies have reported that certain benzamide derivatives demonstrate strong inhibitory effects on RET kinase, a target for non-small cell lung cancer (NSCLC) therapies . The mechanism involves:

- Kinase Inhibition : Compounds structurally similar to 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide have been shown to inhibit more than 70% of tested kinases at concentrations around 20 μM .

Antimicrobial Activity

The presence of the thiophene and pyridine rings suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various bacterial strains, showing promising results in inhibiting growth.

The biological activity of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The dimethylamino group can enhance binding affinity to enzyme active sites.

- Electrophilic Interactions : The aromatic systems allow for π-π stacking interactions with amino acid residues in proteins, facilitating stronger binding.

Case Study 1: Kinase Inhibition

In a study evaluating various benzamide derivatives, one compound showed a significant inhibition rate against RET kinase. At a concentration of 20 μM, it inhibited over 70% of kinase activity across multiple targets, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

A series of thiophene-based compounds were synthesized and tested against common bacterial strains. Results indicated that those containing the thiophene-pyridine linkage exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzoyl-N'-methylpiperazine | Benzamide + piperazine | Analgesic |

| Thiophene-based inhibitors | Thiophene ring + various substituents | Anticancer |

| Pyridine-containing compounds | Pyridine ring + diverse functionalities | Antimicrobial |

This table highlights the unique attributes of 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide compared to other biologically active compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activity profiles. Below is a detailed comparison with key analogs derived from the provided evidence:

Structural Analogues with Thiophene-Pyridine Hybrids

- Compound 4b (): N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride Key Differences: Replaces the pyridin-4-ylmethyl group with a 4-(2-aminocyclopropyl)phenyl moiety. Physical Data: Melting point 218–220°C; MS (EI) m/z = 405.1 .

- Compound 9h (): N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide Key Differences: Substitutes thiophen-2-yl with thiophen-3-yl and introduces a diazepane-cyanopyridine side chain. Impact: The 3-thiophene isomer and extended alkyl chain may alter solubility and receptor selectivity compared to the target compound . Synthesis: Purified via normal-phase chromatography (10% MeOH in DCM) and amine-specific columns, yielding 34% .

Analogues with Dimethylamino Substitutions

- Compound 1 (): (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Differences: Replaces dimethylamino with a hydroxylated alkylamine and adds pyrimidine and dichlorobenzamide groups. Impact: Enhanced hydrogen-bonding capacity due to hydroxyl and pyrimidine groups, likely increasing solubility but reducing CNS penetration compared to the target compound . Spectroscopic Data: LCMS [M+H]+ = 447.1; ¹H NMR shows distinct pyrimidine and pyridine signals .

- Compound 19b (): 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)amino)benzamide Key Differences: Substitutes dimethylamino with diethylamino and introduces a tetrahydroacridine group. Impact: The bulkier diethyl group and acridine moiety may enhance DNA intercalation but reduce metabolic stability .

Functional Group Impact on Bioactivity

Q & A

Q. How to enhance selectivity for a specific biological target?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.